Methyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Methyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that includes aromatic rings, ester groups, and thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dimethylphenyl and carbamothioyl groups. The final step involves esterification to introduce the methyl benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic rings.
Scientific Research Applications
Methyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(2,3-dimethylphenyl)carbamothioyl]amino}benzoate
- Methyl 4-({[(2,4-dimethylphenyl)carbamothioyl]amino}carbonyl)benzoate
Uniqueness
Methyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H32N2O5S |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
methyl 4-[[2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H32N2O5S/c1-18-7-6-8-24(19(18)2)30-29(37)31-14-13-21-15-26(33-3)27(34-4)16-23(21)25(31)17-36-22-11-9-20(10-12-22)28(32)35-5/h6-12,15-16,25H,13-14,17H2,1-5H3,(H,30,37) |
InChI Key |
FPXGHIXCESVBQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)C |
Origin of Product |
United States |
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